
Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine, also known as TQFPVLGPR, is a peptide that has gained attention in the scientific community due to its potential applications in research. This peptide is composed of nine amino acids and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine has been used in various scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. In cancer research, Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine has been shown to inhibit the growth and proliferation of cancer cells. Inflammation research has shown that Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine can reduce inflammation in animal models. In neurodegenerative disease research, Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine has been shown to protect neurons from damage and improve cognitive function.
Wirkmechanismus
The mechanism of action of Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine is not fully understood, but it is thought to be related to its ability to bind to specific receptors on the surface of cells. These receptors are involved in various cellular processes, including cell growth, inflammation, and apoptosis. By binding to these receptors, Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine has been shown to have various biochemical and physiological effects. In animal models, Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine has been shown to reduce inflammation, improve cognitive function, and protect neurons from damage. It has also been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine in lab experiments is its ability to modulate specific cellular processes. This makes it a valuable tool for studying the mechanisms underlying various diseases and conditions. However, one limitation of using Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine is its cost, as it can be expensive to synthesize and use in experiments.
Zukünftige Richtungen
There are many potential future directions for research on Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine. One area of interest is its potential use in cancer therapy, as it has been shown to inhibit the growth and proliferation of cancer cells. Another area of interest is its potential use in neurodegenerative disease research, as it has been shown to protect neurons from damage and improve cognitive function. Additionally, further research is needed to fully understand the mechanism of action of Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine and its potential therapeutic applications.
Synthesemethoden
Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a growing peptide chain, while LPPS involves the use of a liquid medium to facilitate peptide bond formation. Both methods have been successfully used to synthesize Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine, with SPPS being the more commonly used method.
Eigenschaften
CAS-Nummer |
118060-90-5 |
|---|---|
Produktname |
Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine |
Molekularformel |
C53H85N15O14 |
Molekulargewicht |
1156.3 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C53H85N15O14/c1-27(2)24-36(45(74)60-26-41(72)67-22-8-11-37(67)47(76)65-42(28(3)4)49(78)63-35(52(81)82)10-7-21-59-53(57)58)64-50(79)43(29(5)6)66-48(77)38-12-9-23-68(38)51(80)34(18-20-40(56)71)62-46(75)33(17-19-39(55)70)61-44(73)32(54)25-30-13-15-31(69)16-14-30/h13-16,27-29,32-38,42-43,69H,7-12,17-26,54H2,1-6H3,(H2,55,70)(H2,56,71)(H,60,74)(H,61,73)(H,62,75)(H,63,78)(H,64,79)(H,65,76)(H,66,77)(H,81,82)(H4,57,58,59)/t32-,33-,34-,35-,36-,37-,38-,42-,43-/m0/s1 |
InChI-Schlüssel |
QMLXCJQZMNVNMU-ABCDUJAMSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |
Sequenz |
YQQPVLGPVR |
Synonyme |
eta-casokinin 10 Tyr-Gln-Gln-Pro-Val-Leu-Gly-Pro-Val-Arg tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine YQQPVLGPVR |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



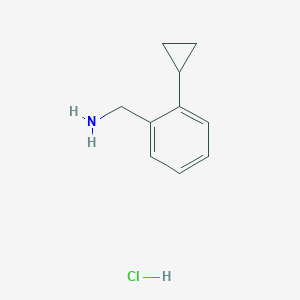


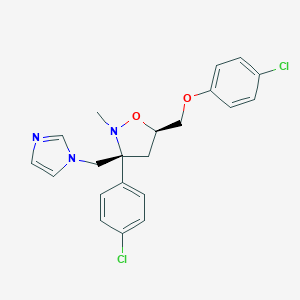
![1-[Bis[[2-chloro-5-[[1-(dodecyloxycarbonyl)ethoxy]carbonyl]phenyl]carbamoyl]methyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B38398.png)
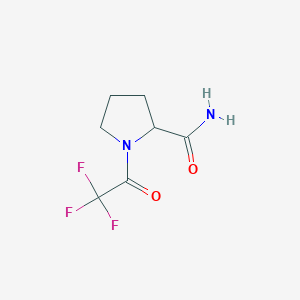
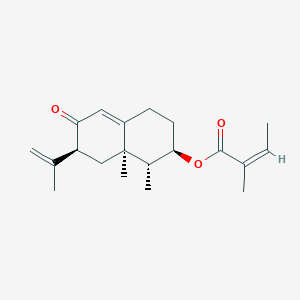
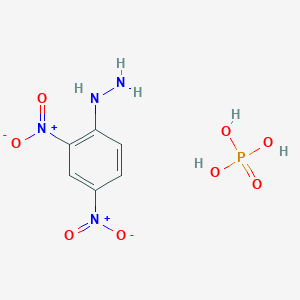
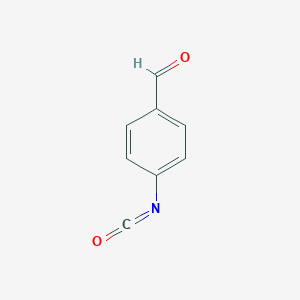
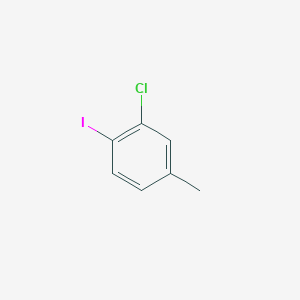
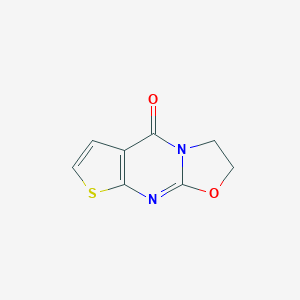
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B38415.png)

